4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
- The core structure consists of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold.
- It bears an ethyl group at position 4 and a butanamide moiety at the nitrogen atom.
- The 2-methoxybenzyl group is attached to the nitrogen of the butanamide.
- Overall, it combines features from various chemical families, making it intriguing for research and applications.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed characterization and applications warrant further research
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H23N5O3S/c1-3-25-20(28)19-15(11-12-30-19)26-17(23-24-21(25)26)9-6-10-18(27)22-13-14-7-4-5-8-16(14)29-2/h4-5,7-8,11-12H,3,6,9-10,13H2,1-2H3,(H,22,27) |
InChI Key |
GLOUEOPXMDMRTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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